molecular formula C14H16N4O4S2 B2996657 Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 896366-97-5

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2996657
CAS No.: 896366-97-5
M. Wt: 368.43
InChI Key: LLOIVBXOTIRTAL-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H16N4O4S2 and its molecular weight is 368.43. The purity is usually 95%.
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Biological Activity

Ethyl 6-methyl-4-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the class of dihydropyrimidines, which are known for their pharmacological properties. Its structure can be represented as follows:

C17H19N5O3S\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{3}\text{S}

Research indicates that compounds of this nature often exhibit their biological effects through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : Many dihydropyrimidine derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Antimicrobial Activity : Initial studies suggest potential antibacterial and antifungal properties against various pathogens.

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds. For instance:

  • A study demonstrated that derivatives with structural similarities exhibited significant cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .
CompoundCell LineIC50 (μM)
Example AHCT-1166.2
Example BT47D27.3

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed using standard methods against both Gram-positive and Gram-negative bacteria:

  • In vitro tests showed that the compound effectively inhibited the growth of Pseudomonas aeruginosa and had moderate effects on Escherichia coli .
BacteriaMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosaX mg/mL (specific value needed)
Escherichia coliY mg/mL (specific value needed)

Antioxidant Activity

The antioxidant capacity of similar compounds has been documented, indicating potential protective effects against oxidative damage. The mechanism often involves scavenging free radicals and enhancing cellular defenses.

Case Studies

  • Case Study on Anticancer Effects : A recent study focused on a series of dihydropyrimidine derivatives, revealing that modifications at specific positions significantly enhanced their anticancer activity. The study highlighted the importance of structural optimization for improving therapeutic efficacy .
  • Antimicrobial Efficacy : Another case study evaluated a related compound's ability to inhibit bacterial growth in clinical isolates, demonstrating its potential as a novel antibacterial agent .

Properties

IUPAC Name

ethyl 6-methyl-4-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S2/c1-4-22-12(20)10-8(3)16-13(21)18-11(10)23-6-9(19)17-14-15-7(2)5-24-14/h5H,4,6H2,1-3H3,(H,15,17,19)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOIVBXOTIRTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC(=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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